N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the removal of glutamate, the primary excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
TFB-TBOA acts as a non-competitive inhibitor of N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide, binding irreversibly to the transporter and preventing the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity if left unchecked.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce infarct size and improve neurological function in models of stroke and traumatic brain injury. TFB-TBOA has also been shown to reduce seizure activity in animal models of epilepsy. In addition, TFB-TBOA has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFB-TBOA is its high selectivity for N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide, which allows for specific targeting of these transporters in animal models. However, TFB-TBOA has limited water solubility and can be difficult to administer in vivo. In addition, its irreversible binding to this compound can make it difficult to study the long-term effects of transporter inhibition.
Orientations Futures
There are a number of potential future directions for research on TFB-TBOA and EAAT inhibition. One area of interest is the potential therapeutic applications of EAAT inhibitors in neurological disorders such as stroke, traumatic brain injury, and epilepsy. In addition, further research is needed to understand the long-term effects of EAAT inhibition on synaptic plasticity and learning and memory processes. Finally, the development of more water-soluble and reversible EAAT inhibitors may allow for more effective in vivo studies of transporter function and potential therapeutic applications.
Méthodes De Synthèse
TFB-TBOA can be synthesized through a multi-step process involving the reaction of 2-(trifluoromethyl)benzylamine with 3-butenoyl chloride, followed by the addition of pyrrolidine and subsequent oxidation to form the final product.
Applications De Recherche Scientifique
TFB-TBOA has been used extensively in scientific research to investigate the role of N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide in various neurological disorders. It has been shown to be effective in reducing glutamate-mediated excitotoxicity in animal models of stroke, traumatic brain injury, and epilepsy. TFB-TBOA has also been used to study the role of this compound in synaptic plasticity and learning and memory processes.
Propriétés
IUPAC Name |
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]but-3-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-2-5-14(22)20-12-8-15(23)21(10-12)9-11-6-3-4-7-13(11)16(17,18)19/h2-4,6-7,12H,1,5,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQWURNGSVCTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.